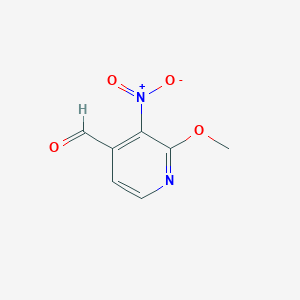

2-Methoxy-3-nitropyridine-4-carbaldehyde

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine scaffold, an isostere of benzene (B151609) containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govnih.gov In the realm of synthetic chemistry, pyridine and its derivatives are invaluable, serving not only as solvents and reagents but also as foundational building blocks for more complex molecules. nih.govnih.gov Their importance is underscored by their presence in over 7,000 existing drug molecules of medicinal importance. nih.gov

The utility of the pyridine ring in drug design can be attributed to several key factors:

Biological Activity: Substituted pyridines exhibit a wide spectrum of biological activities. researchgate.net

Physicochemical Properties: The nitrogen atom in the pyridine ring can improve the water solubility of molecules, a desirable trait for pharmaceutical candidates. nih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized. It is more prone to nucleophilic substitution than benzene, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. Conversely, electrophilic substitution typically occurs at the C-3 position, often requiring harsh reaction conditions. nih.gov

This "privileged scaffold" has been consistently incorporated into a diverse range of FDA-approved drugs, highlighting its significance in medicinal chemistry. researchgate.netrsc.org The ease with which the pyridine core can be modified allows for the creation of large libraries of compounds for screening, accelerating the discovery of new therapeutic agents. researchgate.net

The Role of Aldehyde Functionality on Aromatic Heterocycles

The aldehyde group (–CHO) is a pivotal functional group in organic chemistry, and its attachment to an aromatic heterocycle like pyridine imparts specific reactivity. Aromatic aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comfiveable.me

The key characteristics of an aldehyde functionality on a heterocyclic ring include:

Reactivity: The carbonyl group (C=O) in an aldehyde is highly reactive and participates in a wide range of chemical transformations. These include nucleophilic addition reactions, condensations, and oxidations, making it a versatile handle for molecular elaboration. numberanalytics.com

Electronic Effects: The aldehyde group is electron-withdrawing. This property reduces the electron density of the aromatic ring, making it less reactive toward electrophilic substitution. numberanalytics.com This deactivating effect can be harnessed to direct incoming substituents to specific positions (meta-directing in benzene systems). numberanalytics.com

Synthetic Utility: Aromatic aldehydes serve as precursors for the construction of other functional groups and for building more complex molecular architectures. fiveable.me For instance, alkynyl aldehydes are valuable reagents for cyclization reactions to construct a broad spectrum of nitrogen, oxygen, and sulfur-containing heterocycles. nih.govrsc.orgresearchgate.net

In the context of 2-methoxy-3-nitropyridine-4-carbaldehyde, the aldehyde at the 4-position is poised for a variety of synthetic transformations, allowing for the extension of the molecular framework.

Positioning of this compound within Nitropyridine Chemistry

Nitropyridines are a class of pyridine derivatives that have attracted considerable interest for their biological significance and as versatile synthetic intermediates. nih.gov The introduction of a nitro group (–NO₂) into the pyridine ring significantly influences its chemical reactivity.

Key aspects of nitropyridine chemistry relevant to the target compound include:

Activation for Nucleophilic Substitution: The strongly electron-withdrawing nitro group further deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced when the nitro group is ortho or para to a potential leaving group. In 3-nitropyridines, the nitro group can be displaced by nucleophiles. nih.gov

Synthetic Precursors: The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of other functionalized pyridines, such as the corresponding diamino derivatives. google.com

Biological Activity: Many bioactive molecules and drugs are derived from aromatic nitro compounds. nih.gov For example, nitropyridine derivatives have been synthesized and evaluated as potential inhibitors for various enzymes. nih.gov

In this compound, the molecule combines the features of a methoxypyridine, a nitropyridine, and a pyridine aldehyde. The methoxy (B1213986) group at the 2-position and the nitro group at the 3-position create a specific electronic environment. The nitro group at the 3-position is known to be susceptible to nucleophilic substitution. nih.gov The synthesis of related structures, such as 2-amino-6-methoxy-3-nitropyridine, often involves the nitration of a substituted pyridine followed by other functional group manipulations. google.com The Vilsmeier-Haack reaction is a known method for introducing a carbaldehyde group onto electron-rich heterocyclic systems, although the conditions can sometimes lead to unexpected side reactions with other functional groups present. mdpi.com

Overview of Current Research Trajectories and Identified Gaps Concerning this compound

Current research involving substituted nitropyridines focuses on several key areas:

Synthesis of Novel Bioactive Molecules: Researchers continue to use nitropyridines as building blocks for creating new compounds with potential therapeutic applications, including anticancer and antimicrobial agents. nih.gov

Nucleophilic Functionalization: The reactivity of the nitro group as a leaving group in SNAr reactions is being exploited to synthesize novel, highly functionalized pyridines that are otherwise difficult to access. nih.gov

Development of Functional Materials: Some nitropyridines are being investigated for their potential as energetic materials or as components in organic optical materials. nih.gov

Despite the broad interest in substituted pyridines, specific research focused exclusively on this compound appears to be limited. The compound is commercially available, indicating its use as a building block or intermediate in organic synthesis. lookchem.com

Identified Gaps:

Published Synthetic Applications: There is a lack of extensive published literature detailing the specific synthetic applications of this compound. While its potential is clear from the reactivity of its constituent functional groups, detailed studies on its use in the synthesis of complex targets are not widely reported.

Biological Profiling: The biological activity profile of this compound itself has not been extensively characterized in the public domain.

Reaction Optimization: Systematic studies on the selective transformation of one of the three functional groups (methoxy, nitro, aldehyde) in the presence of the others could provide valuable synthetic routes. For example, exploring the selective reduction of the nitro group, the oxidation of the aldehyde, or the nucleophilic displacement of the nitro or methoxy groups would be of significant interest to synthetic chemists.

The combination of the aldehyde handle for derivatization, the reactive nitro group for substitution, and the methoxy group's electronic influence positions this compound as a potentially versatile, yet under-explored, intermediate in modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound Data inferred from available supplier information and chemical structure.

| Property | Value | Source |

| CAS Number | 221349-76-4 | lookchem.com |

| Molecular Formula | C₇H₆N₂O₄ | lookchem.com |

| Appearance | White Solid | lookchem.com |

| Purity | ≥99% (typical commercial grade) | lookchem.com |

| Storage | Store in a dry, dark, and ventilated place | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-nitropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7-6(9(11)12)5(4-10)2-3-8-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPIZGMDDYXDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376632 | |

| Record name | 2-methoxy-3-nitropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221349-76-4 | |

| Record name | 2-methoxy-3-nitropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 3 Nitropyridine 4 Carbaldehyde

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis of 2-Methoxy-3-nitropyridine-4-carbaldehyde involves strategically disconnecting the target molecule to identify plausible precursors. The design principles are governed by the electronic nature of the pyridine (B92270) ring, which is influenced by its substituents.

A primary disconnection can be made at the C2-methoxy bond via a nucleophilic aromatic substitution (SNAr) pathway. This leads to a key intermediate, 2-Chloro-3-nitropyridine-4-carbaldehyde , and a methoxide (B1231860) source. The electron-withdrawing nitro and carbaldehyde groups activate the C2 position for such a substitution.

Further disconnection of the aldehyde group through a formylation reaction, such as a Vilsmeier-Haack or a related process, points to 2-Chloro-3-nitropyridine as a simpler precursor. This intermediate is central to many synthetic routes.

The final disconnections involve the introduction of the nitro group and the chloro group onto the pyridine ring. Direct nitration of pyridines can be low-yielding and non-selective. researchgate.net Therefore, a common strategy involves starting with a pre-functionalized pyridine, such as 2-Chloropyridine or 2-Hydroxypyridine (B17775) . guidechem.comguidechem.com Nitration of 2-Hydroxypyridine yields 2-Hydroxy-3-nitropyridine (B160883) , which can then be converted to the 2-chloro analogue. guidechem.com

This multi-step approach allows for controlled, regioselective introduction of each functional group, which is a core principle in the design of syntheses for highly substituted heterocycles. sigmaaldrich.com

Precursor Chemistry and Starting Material Optimization

The choice and optimization of starting materials are critical for an efficient synthesis. A common and cost-effective starting point is 2-Hydroxypyridine.

Nitration of 2-Hydroxypyridine: The synthesis often begins with the nitration of 2-hydroxypyridine to form 2-hydroxy-3-nitropyridine. This reaction is typically carried out using nitric acid, sometimes in the presence of a solvent like pyridine itself. google.com

Chlorination: The resulting 2-hydroxy-3-nitropyridine is then converted to 2-Chloro-3-nitropyridine . This transformation is crucial as the chloro group is an excellent leaving group for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are common reagents for this step. guidechem.compatsnap.com

Formylation: The introduction of the aldehyde group at the C4 position can be achieved through various methods. One established route is the reaction with N,N-dimethylformamide dimethyl acetal, followed by oxidation. researchgate.net

Methoxylation: The final step involves the substitution of the chlorine atom with a methoxy (B1213986) group. This is a classic SNAr reaction, typically performed using sodium methoxide in methanol (B129727). The reaction is facilitated by the electron-withdrawing groups on the ring. google.comresearchgate.net

Table 1: Comparison of Precursor Synthesis Strategies

| Step | Precursor 1 | Reagent(s) | Precursor 2 | Reagent(s) | Notes |

|---|---|---|---|---|---|

| Nitration | 2-Hydroxypyridine | HNO₃ / Pyridine google.com | 2,6-Dichloropyridine | HNO₃ / H₂SO₄ google.com | Nitration of 2-hydroxypyridine is often regioselective to the 3-position. |

| Chlorination | 2-Hydroxy-3-nitropyridine | SOCl₂ / DMF guidechem.com | 2,4-Dihydroxy-3-nitropyridine | POCl₃ google.com | Converts the hydroxyl group to a better leaving group for SNAr. |

| Methoxylation | 2-Amino-6-chloro-3-nitropyridine | NaOMe / Methanol google.com | 2-Chloropyridine-dicarbonitriles | NaOMe / Methanol researchgate.net | A standard SNAr reaction, driven by electron-withdrawing groups. |

Exploration of Novel and Efficient Synthetic Pathways

Recent advancements in synthetic chemistry offer new avenues for the synthesis of this compound, focusing on catalytic methods, green chemistry, and continuous flow production.

While traditional methods often rely on stoichiometric reagents, catalytic approaches offer milder conditions and greater efficiency.

Catalytic Methoxylation: Palladium-catalyzed coupling reactions, while often used for C-C or C-N bond formation, could be adapted for C-O bond formation to introduce the methoxy group, potentially avoiding the need for highly basic conditions. researchgate.net

Catalytic Formylation: The formyl group can be introduced using catalytic methods. For example, the oxidative N-formylation of amines using methanol as a C1 source has been demonstrated with bimetallic nanoparticles, suggesting possibilities for direct C-H formylation of the pyridine ring under catalytic conditions. nih.gov

Catalytic Reduction: Although the final product is a nitro compound, related syntheses often involve the reduction of a nitro group to an amine. guidechem.comnih.gov Metal-free catalytic systems using agents like tetrahydroxydiboron (B82485) have been developed for the chemoselective reduction of nitroarenes, which is a green alternative to traditional metal hydrides or catalytic hydrogenation. guidechem.com Similarly, catalysts based on nanoparticles of copper, silver, or gold have shown high activity in the reduction of nitrophenols, a principle applicable to nitropyridines. nih.gov

Applying green chemistry principles aims to reduce the environmental impact of the synthesis. rasayanjournal.co.in

Atom Economy: Utilizing catalytic methods improves atom economy by reducing the use of stoichiometric reagents that end up as waste.

Safer Solvents and Reagents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives is a key goal. rsc.org Research into solvent-free reactions or the use of ionic liquids for pyridine synthesis provides a pathway for more sustainable processes. researchgate.netrasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, reduce side-product formation, and lower energy consumption in the synthesis of various pyridine derivatives. nih.gov This technique could be applied to the formylation or methoxylation steps.

Renewable Feedstocks: While not directly applicable to this specific molecule's core, the broader principle involves sourcing starting materials from renewable resources where possible.

Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for hazardous reactions like nitration. youtube.comyoutube.com

Nitration reactions are often highly exothermic and can produce unstable intermediates. Performing these reactions in a microreactor or continuous flow system minimizes the reaction volume at any given time, allowing for superior heat transfer and precise temperature control, thereby preventing thermal runaways. researchgate.netgoogle.com A continuous flow process for 4-nitropyridine (B72724) has been developed, demonstrating higher yields (83% vs. 57% in batch) and improved safety. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitration

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | High risk due to large volume of energetic material | Significantly enhanced safety, small reaction volume | researchgate.net |

| Heat Transfer | Limited, risk of hotspots and thermal runaway | Excellent, high surface-area-to-volume ratio | google.com |

| Yield | Moderate (e.g., 57% for 4-nitropyridine) | High (e.g., 83% for 4-nitropyridine) | researchgate.net |

| Scalability | Difficult and risky | Straightforward by running the system for longer | researchgate.net |

| By-products | More likely due to poor mixing and temperature control | Minimized due to precise control of parameters | researchgate.net |

Mechanistic Investigations of Key Synthetic Steps in this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis.

Mechanism of Nitration: The nitration of pyridines is not a simple electrophilic aromatic substitution. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) first forms an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate can then undergo a nucleophilic attack by a species like bisulfite, followed by a google.comresearchgate.net sigmatropic shift of the nitro group from the nitrogen to the C3 position of the ring. researchgate.netntnu.no This complex pathway explains the observed regioselectivity.

Mechanism of SNAr (Methoxylation): The substitution of the chloro group at C2 by methoxide follows the well-established SNAr mechanism. The reaction proceeds via a two-step addition-elimination sequence. The nucleophile (CH₃O⁻) attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second, typically fast step, the leaving group (Cl⁻) is expelled, restoring the aromaticity of the ring. The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.

Mechanism of Formylation: If a Vilsmeier-Haack type reaction is used to introduce the aldehyde, the mechanism involves the formation of a Vilsmeier reagent (e.g., chloroiminium ion from POCl₃ and DMF). This electrophilic species then attacks the electron-rich C4 position of the pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final carbaldehyde. nih.gov The regioselectivity of this electrophilic attack is directed by the existing substituents on the pyridine ring.

Scale-Up Considerations and Process Optimization for this compound

The successful transition from laboratory-scale synthesis to large-scale industrial production of specialty chemicals like this compound necessitates rigorous process optimization and careful consideration of scale-up challenges. Key objectives include ensuring process safety, maximizing efficiency and yield, minimizing cost and environmental impact, and achieving consistent product quality. Drawing from methodologies applied to related pyridine derivatives, a robust scale-up strategy can be formulated.

A plausible synthetic route to this compound would likely involve a multi-step sequence, for instance, the nitration of a 2-methoxypyridine (B126380) derivative followed by formylation, or the functionalization of a pre-existing nitropyridine. Each step presents unique scale-up hurdles, particularly concerning reaction control, reagent handling, and purification.

Key Challenges in Scaling Up Synthesis

The manufacturing process for functionalized nitropyridines involves several challenging chemical transformations that require careful management at an industrial scale.

Nitration Reaction Control: The nitration of pyridine rings is a highly exothermic process. researchgate.net Traditional batch reactors suffer from inefficient heat transfer and poor mixing, which can lead to localized temperature spikes, increasing the risk of runaway reactions and the formation of undesirable by-products like polynitrated compounds. researchgate.net The inherent electronic deficiency of the pyridine ring often necessitates harsh reaction conditions, which can lead to product instability. acs.org

Reagent and Solvent Management: The choice of reagents is critical for a cost-effective and safe industrial process. For instance, while various nitrating agents exist, mixtures of nitric acid and sulfuric acid are common but require careful handling. researchgate.net A multi-step synthesis often involves different solvents and reagents, leading to complex waste streams and costly solvent-switching operations. A "greener" approach, where intermediate isolation steps are minimized and solvent use is reduced, significantly improves productivity and sustainability. researchgate.net

Formylation and Functionalization: Introducing a formyl group onto an electron-deficient ring like nitropyridine can be challenging. Methods like the Vilsmeier-Haack reaction are common for electron-rich aromatics but may require specific conditions for this substrate. researchgate.netchemrxiv.org Functionalizing the C4 position of pyridines, which is remote from the activating nitrogen atom, presents a significant synthetic challenge that often requires specialized reagents or catalytic systems to overcome regioselectivity issues. nih.govresearchgate.net

Process Optimization Strategies

To address these challenges, modern process optimization techniques are employed, with a strong emphasis on continuous manufacturing and real-time analytics.

Continuous Flow Synthesis Continuous flow reactors, or microreactors, offer a superior alternative to traditional batch processing for hazardous reactions like nitration. google.comnjtech.edu.cn By confining the reaction to small channels, these systems provide a vastly increased surface-area-to-volume ratio, leading to exceptional heat and mass transfer. google.comresearchgate.net This allows for precise temperature control, minimizing side reactions and ensuring process safety, even with highly energetic intermediates. researchgate.netnjtech.edu.cn The adoption of continuous flow has been shown to significantly shorten reaction times (from hours to minutes), improve yield and selectivity, and facilitate safer, more efficient large-scale production of nitropyridines. researchgate.netgoogle.comorganic-chemistry.org

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor to moderate; risk of localized hotspots. | Excellent; rapid heat dissipation prevents runaway reactions. researchgate.net |

| Mixing | Often inefficient, leading to lower selectivity. | Highly efficient, ensuring uniform reaction conditions. researchgate.net |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volume and minimal holdup of energetic intermediates. njtech.edu.cn |

| Reaction Time | Long (hours). | Short (seconds to minutes), leading to higher throughput. google.com |

| Scalability | Complex; re-optimization often required. | Simpler; achieved by parallelization or longer run times. organic-chemistry.org |

| Productivity | Lower, with significant downtime between batches. | High; enables continuous production with minimal downtime. google.com |

| A comparative analysis of batch versus continuous flow reactors for key synthetic steps like nitration. |

Process Analytical Technology (PAT) Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that impact critical quality attributes (CQAs). wikipedia.orghamiltoncompany.com The goal is to build quality into the product by understanding and controlling the process in real time. mt.com

For the synthesis of this compound, PAT tools like in-line infrared (IR) or Raman spectroscopy can monitor the concentration of reactants, intermediates, and the final product in real time. americanpharmaceuticalreview.com This data allows for immediate adjustments to maintain optimal conditions, ensuring consistent product quality and preventing out-of-specification batches. americanpharmaceuticalreview.comcontinuaps.com When combined with automated systems, this approach facilitates rapid process development and optimization. continuaps.com

| Process Parameter | Analytical Tool | Optimization Goal |

| Temperature | Thermocouples / RTDs | Maximize reaction rate while minimizing byproduct formation. |

| Flow Rate / Residence Time | Flow Meters | Achieve complete conversion and maximize throughput. google.com |

| Reagent Concentration | In-line Spectroscopy (IR, Raman) | Ensure correct stoichiometry, control reaction kinetics. americanpharmaceuticalreview.com |

| Pressure | Pressure Transducers | Maintain reaction integrity and control gaseous reagents/byproducts. |

| Catalyst Loading/Activity | Automated Sampling / HPLC | Optimize catalyst efficiency and monitor for deactivation. |

| Key process parameters and associated analytical technologies for the optimization of this compound synthesis. |

By integrating continuous flow manufacturing with advanced process analytical technologies, the large-scale production of this compound can be achieved with enhanced safety, efficiency, and sustainability, meeting the stringent demands of the modern chemical industry.

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 3 Nitropyridine 4 Carbaldehyde

Reactivity at the Aldehyde Functional Group of 2-Methoxy-3-nitropyridine-4-carbaldehyde

The aldehyde group (-CHO) is a primary site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is sp² hybridized and electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is fundamental to aldehyde chemistry and proceeds via a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol. libretexts.org The rate of this addition is generally enhanced by adjacent electron-withdrawing groups which increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.com In this compound, the potent electron-withdrawing nitro group at the C3 position is expected to significantly activate the C4-aldehyde towards nucleophilic attack.

Strong, irreversible nucleophiles such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) readily add to aldehydes to form secondary alcohols after an aqueous workup. masterorganicchemistry.comyoutube.comyoutube.com For instance, the reaction with a Grignard reagent involves the attack of the carbanionic component of the reagent on the aldehyde's carbonyl carbon. youtube.com

| Nucleophile | Reagent Class | Product Type (after workup) |

| Hydride (H⁻) | Reducing Agent (e.g., NaBH₄) | Primary Alcohol |

| Alkyl/Aryl (R⁻) | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Alkyl/Aryl (R⁻) | Organolithium Reagent (R-Li) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanide Salt (e.g., HCN/NaCN) | Cyanohydrin |

| Acetylide (RC≡C⁻) | Terminal Alkyne + Base | Propargyl Alcohol |

Oxidative Transformations

Aldehydes are readily oxidized to carboxylic acids, a transformation that distinguishes them from ketones, which are generally resistant to oxidation except under harsh conditions. chemguide.co.uk The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to a wide array of oxidizing agents. chemguide.co.uk

For aromatic and heterocyclic aldehydes like this compound, several reagents can effect this transformation. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) are effective. libretexts.orglibretexts.org Milder, more selective methods are also available. An efficient method for oxidizing electron-rich aromatic aldehydes, such as those with methoxy (B1213986) substituents, utilizes basic hydrogen peroxide. researchgate.net Other systems like pyridinium (B92312) chlorochromate (PCC) catalyzed by H₅IO₆, or N-hydroxyphthalimide (NHPI) with oxygen, can also yield the corresponding carboxylic acid under mild conditions. organic-chemistry.org

| Reagent System | Conditions | Comments |

| KMnO₄ / 18-Crown-6 | Benzene (B151609), 25°C | Strong oxidant. vanderbilt.edu |

| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acetone | Common and effective, but not highly selective for polyfunctional molecules. libretexts.org |

| Basic H₂O₂ | Methanol (B129727)/Water | Particularly effective for electron-rich aldehydes. researchgate.net |

| Sodium Perborate (NaBO₃) | Acetic Acid | Effective for various aromatic aldehydes. organic-chemistry.org |

| Pyridinium Dichromate (PDC) | DMF | Can oxidize primary alcohols and aldehydes to carboxylic acids. vanderbilt.edu |

Reductive Transformations

The aldehyde functional group can be selectively reduced to a primary alcohol. This transformation requires chemoselective reducing agents that will not simultaneously reduce the nitro group present in the molecule. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups, milder reagents offer greater selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent that readily reduces aldehydes and ketones but typically does not reduce nitro groups under standard conditions. jsynthchem.com Therefore, treatment of this compound with NaBH₄ would be expected to yield 2-methoxy-3-nitropyridin-4-yl)methanol. Another highly chemoselective system is ammonia (B1221849) borane (B79455) (AB) in water, which reduces various carbonyl compounds while leaving functional groups like nitro groups intact. rsc.org Enzymatic reductions also offer a high degree of chemoselectivity for aldehyde reduction. mdpi.com

| Reagent | Solvent | Expected Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | (2-Methoxy-3-nitropyridin-4-yl)methanol | High (Aldehyde over Nitro) jsynthchem.com |

| Ammonia Borane (AB) | Water | (2-Methoxy-3-nitropyridin-4-yl)methanol | High (Compatible with nitro groups) rsc.org |

| E. coli Whole Cell Biocatalyst | Not specified | (2-Methoxy-3-nitropyridin-4-yl)methanol | High (Aldehyde over other groups) mdpi.com |

Condensation and Imine Formation Reactions

Aldehydes readily undergo condensation reactions with primary amines (R-NH₂) to form imines (also known as Schiff bases), which contain a C=N double bond. libretexts.orgredalyc.org The reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.comlibretexts.org The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration (loss of water) leads to the formation of an iminium ion, which is then deprotonated to give the final imine product. libretexts.orglibretexts.org

This reaction is general for a wide range of amines. For instance, condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. libretexts.org These derivatives are often stable, crystalline solids. libretexts.org Studies on the condensation of pyridinecarboxaldehydes have shown that they readily form Schiff bases, indicating that this compound would be a suitable substrate for such transformations. nih.gov

Reactivity of the Pyridine (B92270) Nucleus and Substituents in this compound

The pyridine ring itself, along with the methoxy and nitro substituents, possesses distinct reactive sites.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group known for its strong electron-withdrawing properties and its ability to undergo reduction or act as a leaving group in substitution reactions.

Reduction to Amines: The most common transformation of an aromatic nitro group is its reduction to a primary amine (-NH₂). This is a crucial step in the synthesis of many pharmaceutical and specialty chemicals. jsynthchem.com A key challenge in the case of this compound is achieving chemoselectivity—reducing the nitro group without affecting the aldehyde. Various catalytic systems have been developed for this purpose. Catalytic hydrogenation using an iron(III) catalyst and a silane (B1218182) has been shown to be highly chemoselective for the nitro group over functionalities like aldehydes. rsc.org Other methods include the use of diboronic acid with a 4,4'-bipyridyl catalyst tcichemicals.com or specific nanocomposite catalysts. rsc.orgnih.gov Classic methods like using iron powder in acetic acid are also known to selectively reduce nitro groups in the presence of carbonyls. researchgate.net

Reduction to Hydroxylamines: Under controlled conditions, the reduction of nitropyridines can be stopped at the hydroxylamine stage. For example, using zinc dust with ammonium (B1175870) chloride (Zn/NH₄Cl) in ethanol, particularly with ultrasound irradiation, has been effective for the synthesis of 3-hydroxylaminopyridines from the corresponding 3-nitropyridines. researchgate.net

Nucleophilic Aromatic Substitution: The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA), especially when it is positioned ortho or para to a potential leaving group or to the site of nucleophilic attack. stackexchange.com In 3-nitropyridine (B142982) systems, the nitro group itself can function as a leaving group (nucleofuge), particularly when attacked by soft nucleophiles like thiols. Studies on 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by various thiols in the presence of a base like K₂CO₃. nih.gov This suggests that this compound could react with sulfur nucleophiles to yield 3-thioether derivatives.

| Reaction Type | Reagent System | Product |

| Chemoselective Reduction | Fe(III) catalyst / Silane | (2-Methoxy-3-aminopyridin-4-yl)carbaldehyde rsc.org |

| Reduction | Iron (Fe) / Acetic Acid (AcOH) | (2-Methoxy-3-aminopyridin-4-yl)carbaldehyde researchgate.net |

| Partial Reduction | Zinc (Zn) / Ammonium Chloride (NH₄Cl) | (2-Methoxy-3-(hydroxyamino)pyridin-4-yl)carbaldehyde researchgate.net |

| Nucleophilic Substitution | Thiol (R-SH) / Base (K₂CO₃) | 2-Methoxy-3-(alkylthio)pyridine-4-carbaldehyde nih.gov |

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) at the C2 position of this compound is a key functional group that can undergo specific chemical transformations, primarily demethylation. This reaction converts the methoxy ether into a hydroxyl group (-OH), yielding a pyridone structure.

Demethylation Mechanisms: The removal of the methyl group from an aromatic methoxy ether is a common yet sometimes challenging transformation that typically requires harsh reaction conditions. chem-station.com Several reagents are effective for this purpose:

Boron Tribromide (BBr₃): As a powerful Lewis acid, BBr₃ coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion. chem-station.com This process forms bromomethane (B36050) and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to the final hydroxyl compound. chem-station.com The high reactivity of BBr₃ necessitates low-temperature conditions, often starting at -78°C. chem-station.com

47% Hydrobromic Acid (HBr): This Brønsted acid protonates the ether oxygen, and the resulting bromide anion attacks the methyl group via an Sₙ2 mechanism, producing the demethylated product and bromomethane. chem-station.com The reaction is typically conducted by heating the substrate directly with the aqueous HBr solution. chem-station.com

Alkyl Thiols: In a process that avoids strong acids, O-demethylation can be achieved using alkyl thiols, such as the odorless 1-dodecanethiol, in the presence of a base. chem-station.com This reaction proceeds by heating in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). chem-station.com

3-Mercaptopropionic Acid: This reagent has proven effective for the demethylation of various aromatic methyl ethers. google.com

The choice of demethylation agent can be critical, especially when multiple methoxy groups are present on the ring, as the reagent amount can control for mono- or polydemethylation. google.com In the context of pyridines, the methoxy group can serve as a directing group for ortho-metallation before being subjected to amination or other substitutions. ntu.edu.sg

Nucleophilic Aromatic Substitution (NAS) Patterns

The pyridine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr) due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group, and the carbaldehyde group. These groups activate the ring for attack by nucleophiles. uoanbar.edu.iqlibretexts.org

Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. libretexts.org In this specific molecule, the C2, C4, and C6 positions are activated. The presence of a nitro group significantly facilitates SₙAr reactions, often allowing them to proceed under mild conditions. nih.govnih.gov

Key Substitution Patterns:

Substitution of the Nitro Group: The nitro group at the C3 position, while not in a classically activated ortho/para position relative to the aldehyde, can act as a leaving group. This is particularly observed in reactions with sulfur nucleophiles. nih.gov Studies on related 2-substituted-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by thiols in the presence of a base like K₂CO₃ in DMF. nih.gov

Substitution of the Methoxy Group: The methoxy group at the C2 position is a potential leaving group for nucleophilic attack. Direct amination of methoxypyridines, even without strong activation from a nitro group, has been achieved using systems like sodium hydride-lithium iodide to replace the methoxy group with an amine. ntu.edu.sg

Vicarious Nucleophilic Substitution (VNS): This is a specific type of SₙAr where a nucleophile carrying a leaving group attacks a position occupied by hydrogen. nih.gov Electrophilic nitropyridines react with carbanions (e.g., those stabilized by sulfonyl groups) to form a Meisenheimer-type adduct, which then undergoes base-induced elimination to achieve C-H alkylation. nih.govacs.org For 3-nitropyridines, this attack typically occurs at the C2 or C4 positions. ntnu.no

The regioselectivity of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. uoanbar.edu.iq The negative charge in this intermediate is most effectively stabilized when it can be delocalized onto the electron-withdrawing substituents. For pyridines, attack at the C2 and C4 positions allows the negative charge to be placed directly on the ring nitrogen, which is a particularly stable arrangement. uoanbar.edu.iq

| Nucleophile | Position of Attack | Leaving Group | Product Type | Reference |

| Thiols (R-S⁻) | C3 | NO₂ | 3-Thioether-pyridine | nih.gov |

| Amines (R₂NH) | C2 | OCH₃ | 2-Amino-pyridine | ntu.edu.sg |

| Fluoride (F⁻) | C2 | NO₂ | 2-Fluoro-pyridine | epa.gov |

| Sulfonyl-stabilized carbanions | C2/C4 | H | C-H Alkylated pyridine | nih.govacs.org |

| Hydroxide (OH⁻) | C2/C4/C6 | Halide (general) | Pyridone/Hydroxypyridine | libretexts.org |

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the this compound ring is highly disfavored. The pyridine ring itself is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqrsc.org This deactivation is severely compounded by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carbaldehyde group (-CHO).

Under the strongly acidic conditions typically required for EAS reactions like nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. rsc.orgvaia.com This positive charge further deactivates the ring, making substitution extremely difficult. rsc.org Consequently, electrophilic substitution on this molecule is not a synthetically viable pathway.

Theoretical studies and experimental evidence on related systems confirm this low reactivity:

Computational studies on the nitration of pyridine show that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the necessary acidic medium converts pyridine entirely into the strongly deactivated protonated form, preventing the reaction. rsc.org

If substitution were to occur on a deactivated pyridine ring, it would preferentially direct to the C3 and C5 positions, as the intermediates from attack at C2, C4, and C6 are significantly destabilized by placing a positive charge adjacent to or on the already positive pyridinium nitrogen. vaia.com In this compound, the C3 and C5 positions are already substituted or sterically hindered, further impeding any potential reaction.

Multi-component Reaction (MCR) Applications Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. caltech.edu The aldehyde functional group of this compound makes it a suitable component for various MCRs.

While specific literature detailing the use of this compound in MCRs is sparse, its structure lends itself to established MCR methodologies:

Hantzsch Dihydropyridine Synthesis: Aldehydes are a cornerstone of the Hantzsch synthesis. In a modified, multicomponent approach, an aldehyde like this compound could react with a β-dicarbonyl compound, a nitrogen source (like ammonium acetate), and another component to generate highly substituted dihydropyridines and pyridines. researchgate.net

Biginelli Reaction: This is a classic MCR where an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. nih.gov The reactivity of the aldehyde is crucial for the initial condensation step.

Reactions with Arynes and Nucleophiles: Aldehydes can participate in three-component reactions involving arynes and nucleophiles. mdpi.com For instance, the aldehyde can be activated by a catalyst and then engage with other reactive intermediates. nih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity and stereoselectivity are critical aspects of the reactions involving this molecule, determining the specific isomer of the product formed.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com In the context of this compound, this is most relevant in substitution and addition reactions.

Nucleophilic Aromatic Substitution: As discussed in section 3.2.3, SₙAr reactions are highly regioselective. Nucleophiles preferentially attack the electron-poor C2 and C4 positions. uoanbar.edu.iq The choice between substituting the methoxy group at C2 or adding to a C-H position (like C6) depends on the nucleophile, the leaving group ability, and the reaction conditions. For example, amination of 3-nitropyridines can be directed to the position para to the nitro group (C6) under specific conditions. ntnu.no The regioselectivity in reactions of substituted pyridynes is governed by the electronic distortion of the aryne triple bond caused by the substituents. nih.gov

Cycloaddition Reactions: In cycloaddition reactions, such as a [3+2] cycloaddition involving the aldehyde or the nitro group, regioselectivity is determined by the electronic properties and frontier molecular orbitals of the reacting partners. nih.gov Computational studies are often used to predict whether a reaction will favor one regioisomeric transition state over another. nih.govnih.gov

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. mdpi.com This is relevant if a new chiral center is created during a reaction.

Reactions at the Aldehyde: Nucleophilic addition to the carbonyl carbon of the aldehyde group can create a new stereocenter. If a chiral reagent or catalyst is used, the reaction can proceed with high enantioselectivity, leading to a preponderance of one enantiomer. The dearomatization of pyridines through nucleophilic addition is a key strategy for producing chiral hydropyridine derivatives. mdpi.com

Cycloaddition Reactions: These reactions can form multiple new stereocenters simultaneously. The relative stereochemistry (e.g., cis or trans) is often controlled by the geometry of the transition state. Organocatalytic methods have been developed to achieve high diastereo- and enantioselectivity in cycloadditions involving pyridine derivatives. researchgate.net

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

The kinetics and thermodynamics of a reaction govern its rate and feasibility, respectively. youtube.com

Reaction Kinetics: Kinetics is the study of reaction rates. The rate of transformations involving this compound is heavily influenced by the electronic nature of the substrate.

Nucleophilic Aromatic Substitution: SₙAr reactions on this electron-poor pyridine are expected to be fast. The presence of multiple electron-withdrawing groups lowers the activation energy for the initial nucleophilic attack, which is often the rate-determining step. libretexts.orgresearchgate.net For example, radiofluorination of substituted 2-nitropyridines can be achieved in short reaction times (1-30 minutes) due to the high reactivity of the ring system. epa.gov The Global Electron Density Transfer (GEDT) at the transition state, a concept from Molecular Electron Density Theory, can be used to analyze the polar character of a reaction; a higher GEDT often correlates with a lower activation energy and a faster reaction. nih.gov

Thermodynamic Profiles: Thermodynamics determines the position of equilibrium and the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). youtube.com

Stability: The stability of nitropyridine derivatives has been studied computationally. The introduction of a nitro group generally increases the aromaticity and thermal stability of the pyridine ring due to its effect on electron density distribution. researchgate.net Heats of formation (HOF) for various nitropyridines have been calculated using density functional theory (DFT) to assess their relative stabilities. researchgate.netresearchgate.net

Reaction Exothermicity: Many of the transformations that this compound undergoes are thermodynamically favorable. For instance, nucleophilic aromatic substitutions that result in the displacement of a good leaving group like nitro or methoxy are typically exothermic (negative ΔH), meaning the products are energetically more stable than the reactants. youtube.com Cycloaddition reactions are also often irreversible due to their high exothermicity. nih.gov An energy diagram can visualize this, where the products are at a lower energy level than the reactants. youtube.com

Derivatization Strategies and Analogue Development from 2 Methoxy 3 Nitropyridine 4 Carbaldehyde

Synthesis of Analogues with Modified Pyridine (B92270) Substitution Patterns

The pyridine ring of 2-Methoxy-3-nitropyridine-4-carbaldehyde is amenable to various substitution reactions, primarily driven by the activating effect of the electron-withdrawing nitro group. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents onto the pyridine core.

Research on related 2-substituted-3-nitropyridines has demonstrated that the 3-nitro group can be selectively displaced by sulfur nucleophiles. wikipedia.org For instance, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with thiols leads to the selective substitution of the 3-nitro group. wikipedia.org This suggests that this compound could react similarly with various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the nitro group, thereby generating a library of analogues with diverse functionalities at the C3 position.

Furthermore, the methoxy (B1213986) group at the C2 position can also be a site for modification. In related methoxypyridine systems, the methoxy group can be substituted by amines through nucleophilic amination, sometimes requiring the assistance of a strong base system like a sodium hydride-iodide composite. ntu.edu.sg This provides a pathway to C2-aminated analogues.

A summary of potential nucleophilic substitution reactions on the pyridine core is presented in Table 1.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions for Analogue Synthesis

| Position | Leaving Group | Nucleophile | Potential Product |

| C3 | -NO₂ | R-SH | 2-Methoxy-3-(alkyl/aryl)thio-pyridine-4-carbaldehyde |

| C3 | -NO₂ | R-OH / R-O⁻ | 2-Methoxy-3-(alkoxy/aryloxy)-pyridine-4-carbaldehyde |

| C3 | -NO₂ | R₂NH | 2-Methoxy-3-(dialkyl/diaryl)amino-pyridine-4-carbaldehyde |

| C2 | -OCH₃ | R₂NH | 2-(Dialkyl/diaryl)amino-3-nitropyridine-4-carbaldehyde |

Cyclization Reactions Initiated by this compound

The functional groups of this compound can participate in intramolecular reactions to form fused heterocyclic systems. A notable example is the synthesis of azaindole derivatives. Research has shown that related 2-methoxy-3-nitropyridines can undergo cyclization upon reaction with Grignard reagents. Specifically, the reaction of 2-methoxy-3-nitropyridine (B1295690) with an excess of vinylmagnesium bromide leads to the formation of 7-methoxy-6-azaindole in a 20% yield. masterorganicchemistry.com This transformation likely proceeds through the initial addition of the Grignard reagent to the nitro group or an adjacent position, followed by a cyclization and aromatization sequence.

Applying this precedent to this compound, it is conceivable that treatment with suitable organometallic reagents could initiate a similar cyclization, leading to substituted azaindoles, with the aldehyde group offering a handle for further diversification.

Another potential cyclization pathway involves the reductive cyclization of the nitro group with a suitably modified aldehyde function. For example, conversion of the aldehyde to an oxime, followed by reduction, could lead to an aminoethyl side chain that could cyclize onto the pyridine ring after reduction of the nitro group to an amine.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound

The aldehyde functionality of this compound is a key synthon for building fused heterocyclic rings through various annulation strategies. One of the most powerful methods for forming fused pyridine rings is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. By first reducing the nitro group of the title compound to an amine, the resulting 2-methoxy-3-aminopyridine-4-carbaldehyde becomes an ideal substrate for the Friedländer synthesis.

For example, reaction with ketones containing an α-methylene group (e.g., cyclohexanone, acetone) in the presence of a base or acid catalyst would lead to the formation of thieno[3,2-b]pyridine (B153574) derivatives. This strategy allows for the construction of a variety of fused systems by varying the ketone component.

Furthermore, the aldehyde group can participate in multicomponent reactions to construct complex heterocyclic frameworks. For instance, a three-component reaction with an active methylene compound (e.g., malononitrile) and a C-H acid in the presence of a suitable catalyst could lead to highly substituted fused pyridines.

Development of Chiral Derivatives and Enantioselective Transformations

The development of chiral derivatives from this compound represents an important area for creating novel molecules with potential applications in asymmetric catalysis and medicinal chemistry. However, based on available literature, there are currently no specific examples of enantioselective transformations starting directly from this compound.

Despite the lack of direct examples, general principles of asymmetric synthesis can be applied. The aldehyde group is a prime target for enantioselective additions. For instance, the use of chiral organocatalysts or metal complexes could facilitate the enantioselective addition of nucleophiles such as organozinc reagents, Grignard reagents, or nitroalkanes to the aldehyde, yielding chiral secondary alcohols.

Another approach involves the use of chiral auxiliaries. Condensation of the aldehyde with a chiral amine would form a chiral imine, which could then undergo diastereoselective reactions. Subsequent removal of the chiral auxiliary would afford the chiral product.

While the potential for developing chiral derivatives exists, this area remains largely unexplored for this compound.

Functionalization of the Pyridine and Aldehyde Moieties for Advanced Chemical Applications

The individual functional groups of this compound can be selectively modified to generate a wide range of derivatives for advanced chemical applications.

Aldehyde Group Functionalization: The aldehyde group is highly versatile and can undergo a plethora of transformations.

Knoevenagel Condensation: The reaction of the aldehyde with active methylene compounds such as malononitrile, ethyl cyanoacetate, or nitromethane, typically catalyzed by a weak base, would yield α,β-unsaturated products. wikipedia.orgbas.bg These products are valuable intermediates for further reactions, including Michael additions and cycloadditions.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Reaction with various phosphorus ylides can introduce a wide range of substituted vinyl groups at the C4 position.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165). This alcohol can then be further functionalized, for example, by conversion to halides or ethers.

Oxidation: Oxidation of the aldehyde to a carboxylic acid would provide another key intermediate for the synthesis of amides, esters, and other acid derivatives.

Nitro Group Functionalization: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reductions (e.g., with SnCl₂ or Fe/HCl). nih.govwikipedia.orgorganic-chemistry.orgjsynthchem.com The resulting 2-methoxy-3-aminopyridine-4-carbaldehyde is a valuable precursor for the synthesis of fused heterocycles, as discussed in section 4.3.

Methoxy Group Functionalization: As mentioned in section 4.1, the methoxy group can be susceptible to nucleophilic displacement, particularly with strong nucleophiles, leading to C2-substituted pyridines.

A summary of key functionalization reactions is provided in Table 2.

Table 2: Key Functionalization Reactions of this compound

| Moiety | Reaction Type | Reagents | Product Type |

| Aldehyde | Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated nitrile |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldehyde | Reduction | NaBH₄ | Primary alcohol |

| Aldehyde | Oxidation | KMnO₄ or CrO₃ | Carboxylic acid |

| Nitro | Reduction | H₂, Pd/C or SnCl₂ | Amine |

| Methoxy | Nucleophilic Substitution | R₂NH, NaH/LiI | C2-Aminopyridine |

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Elucidation of 2 Methoxy 3 Nitropyridine 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of each atom within a molecule in solution. For 2-Methoxy-3-nitropyridine-4-carbaldehyde, NMR provides critical insights into its electronic structure, the conformation of its substituent groups, and can be used to monitor reactions in real-time.

1D and 2D NMR Techniques (e.g., NOESY, COSY, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical structure. In ¹H NMR, the chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electronic effects of the nitro, methoxy (B1213986), and aldehyde groups. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift (typically 9.8-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy group protons would appear as a sharp singlet further upfield (around 3.8-4.2 ppm).

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these resonances and probing spatial relationships.

COSY (Correlation Spectroscopy) would reveal the coupling between the two adjacent protons on the pyridine ring (H-5 and H-6).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for assigning the quaternary carbons and connecting the proton signals to the carbon skeleton. For instance, correlations would be expected from the aldehyde proton to the C4 and C5 carbons of the pyridine ring, and from the methoxy protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of atoms. A key application for this molecule would be to determine the preferred orientation of the aldehyde and methoxy groups relative to the pyridine ring by observing NOE correlations between their protons and the ring protons. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is predicted based on known chemical shift values for substituted pyridines and aromatic aldehydes. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-5 | ~8.2 | ~125.0 | C4, C6, C3 |

| H-6 | ~8.9 | ~152.0 | C5, C4, C2 |

| CHO | ~10.2 | ~191.0 | C4, C5 |

| OCH₃ | ~4.1 | ~56.0 | C2 |

| C2 | - | ~160.0 | H6, OCH₃ |

| C3 | - | ~140.0 (NO₂-bearing) | H5 |

| C4 | - | ~145.0 (CHO-bearing) | H5, H6, CHO |

Dynamic NMR for Rotational Barriers and Interconverting Species

The substituents on the pyridine ring, particularly the aldehyde and methoxy groups, may exhibit restricted rotation around their single bonds connected to the ring. This phenomenon can be studied using Dynamic NMR (DNMR), where spectra are acquired at various temperatures.

At room temperature, rotation around the C4-CHO bond and the C2-O(CH₃) bond is likely fast on the NMR timescale, resulting in sharp, averaged signals. However, at lower temperatures, this rotation could slow down sufficiently to allow for the observation of distinct conformers. nih.gov The energy barrier to this rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature—the temperature at which the signals for the interconverting species merge into a single broad peak. For ortho-substituted aromatic aldehydes and methoxy-substituted pyridines, these rotational barriers can be significant, often influenced by steric hindrance and electronic interactions with adjacent groups. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying the key functional groups present in this compound.

The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl (C=O) of the aldehyde, the nitro (NO₂) group, and the methoxy (C-O) group.

Aldehyde C=O Stretch: A strong, sharp band is predicted in the region of 1700-1720 cm⁻¹.

Nitro NO₂ Stretches: Two distinct bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The exact position is sensitive to the electronic environment.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

Methoxy C-O Stretch: An ether C-O-C stretch is expected around 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the symmetric NO₂ stretch and aromatic ring vibrations often produce strong Raman signals.

Predicted Vibrational Frequencies for this compound (Note: Predicted values based on typical group frequencies for related aromatic compounds. researchgate.netnist.gov)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

| Aldehyde | C=O Stretch | 1715 | Weak-Medium |

| Nitro | Asymmetric NO₂ Stretch | 1540 | Medium |

| Nitro | Symmetric NO₂ Stretch | 1350 | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1580, 1470 | Strong |

| Methoxy | C-O-C Asymmetric Stretch | 1280 | Medium |

| Aromatic C-H | C-H Stretch | 3050-3150 | Medium |

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Confirmation (Beyond Basic Identification)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₆N₂O₄), the expected exact mass is 182.0328 Da.

Beyond simple identification, mass spectrometry, particularly with tandem MS (MS/MS), elucidates fragmentation pathways which confirm the molecule's structure. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29, loss of CHO). libretexts.orgmiamioh.edu For this specific compound, other characteristic fragmentation pathways would involve the substituents:

Loss of a methyl radical from the methoxy group (M-15).

Loss of methoxy radical (M-31).

Loss of nitric oxide (M-30, from the nitro group).

Loss of the nitro group (M-46, loss of NO₂).

These fragmentation patterns are crucial for distinguishing it from its isomers, such as 6-methoxy-3-nitropyridine-2-carbaldehyde, which would likely exhibit a different hierarchy and relative abundance of fragment ions. uni.lu

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 182 | [M]⁺ (Molecular Ion) | - |

| 181 | [M-H]⁺ | H• |

| 153 | [M-CHO]⁺ | CHO• |

| 152 | [M-NO]⁺ | NO• |

| 136 | [M-NO₂]⁺ | NO₂• |

| 122 | [M-CHO-OCH₃]⁺ | CHO•, OCH₃• |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a crystal structure would provide precise bond lengths, bond angles, and torsion angles.

Key structural questions that X-ray crystallography can answer include:

Planarity: It would determine the degree of planarity of the pyridine ring and the torsion angles of the methoxy, nitro, and aldehyde substituents relative to the ring. It is expected that the nitro group and the ring will be nearly coplanar to maximize resonance, while the methoxy and aldehyde groups may be slightly twisted due to steric interactions with adjacent groups. nih.govnih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions such as hydrogen bonds (e.g., weak C-H···O interactions involving the aldehyde or nitro oxygens), π-π stacking between pyridine rings, and dipole-dipole interactions. These interactions are fundamental to the material's bulk properties. nih.gov

Hypothetical Crystallographic Data Table (Note: These are representative values based on similar reported structures like substituted nitropyridines. nih.gov)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~7.2 |

| c (Å) | ~13.4 |

| β (°) | ~95 |

| Z (molecules/cell) | 4 |

| Key Torsion Angle (C3-C4-C(H)=O) | ~15-25° |

| Key Intermolecular Interaction | C-H···O (to nitro group) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These techniques are exclusively used for chiral molecules. This compound itself is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral center is introduced into the molecule, for example, through a reaction at the aldehyde group with an enantiopure reagent, the resulting derivative would be chiral. Chiroptical spectroscopy would then become a powerful tool for:

Confirming Enantiopurity: The presence of a CD signal confirms that the sample is not a racemic mixture.

Assigning Absolute Configuration: By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of the newly formed stereocenter can often be determined. nih.govresearchgate.net

Studying Conformation: The sign and intensity of CD bands (known as Cotton effects) are highly sensitive to the molecule's three-dimensional structure and conformation in solution.

For derivatives of this compound, electronic transitions associated with the nitropyridine chromophore would become CD-active, providing detailed structural information about the chiral derivative. nist.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems, such as this compound and its derivatives. This method measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions (molar absorptivity, ε) provide valuable insights into the nature of the electronic transitions and the extent of conjugation within the molecule.

In molecules containing heteroatoms with lone pairs (like oxygen and nitrogen) and multiple bonds (like C=O, C=N, and the aromatic pyridine ring), two primary types of electronic transitions are observed: π→π* and n→π. science-softcon.de The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high-energy, high-intensity absorptions. The n→π* transitions, which involve the excitation of a non-bonding electron (from an oxygen or nitrogen atom) to a π* antibonding orbital, are generally of lower energy and intensity. science-softcon.de

The electronic spectrum of aromatic and heteroaromatic carbonyl compounds is influenced by the interplay of various functional groups. The carbonyl group itself can participate in conjugation with the pyridine ring, which can lead to a red shift (increase in λmax) of the π→π* transition compared to non-conjugated systems. masterorganicchemistry.com The presence of a nitro group (-NO2), a strong electron-withdrawing group, and a methoxy group (-OCH3), an electron-donating group, on the pyridine ring further modulates the electronic distribution and, consequently, the energy of the molecular orbitals. These substitutions can significantly impact the λmax and intensity of the absorption bands. For instance, the addition of multiple nitro groups to an aromatic ring has been observed to cause a blue shift in the main absorption band. scielo.org.za

Detailed Research Findings from a Related Derivative

In a study on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, a molecule with some similar electronic features (methoxy and nitro-phenyl groups), the experimental UV-Vis spectrum in chloroform (B151607) showed two absorption peaks in the ultraviolet region at 348 nm and 406 nm. These experimental findings were supported by time-dependent density functional theory (TD-DFT) calculations, which predicted absorption peaks at 342.90 nm and 405.85 nm.

The calculated transitions were assigned based on the molecular orbitals involved. The transition at 405.85 nm was primarily composed of excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital+1 (LUMO+1) and from HOMO-2 to the LUMO. A lower energy transition, predicted in the visible region at 522.01 nm, was attributed almost entirely to the HOMO→LUMO transition. This type of detailed assignment, facilitated by computational chemistry, is crucial for a precise understanding of the electronic structure and how it relates to the observed spectrum.

The following interactive data table summarizes the experimental and theoretical UV-Vis data for this related derivative, illustrating the types of electronic transitions that can be characterized.

| Wavelength (λmax) | Type | Oscillator Strength (f) | Major Orbital Contributions | Reference |

| 348 nm | Experimental | - | - | |

| 406 nm | Experimental | - | - | |

| 342.90 nm | Theoretical (TD-DFT) | 0.2430 | HOMO-8→LUMO, HOMO-2→LUMO+1 | |

| 405.85 nm | Theoretical (TD-DFT) | 0.3780 | HOMO→LUMO+1 (49%), HOMO-2→LUMO (42%) | |

| 522.01 nm | Theoretical (TD-DFT) | 0.1519 | HOMO→LUMO (98%) |

For this compound, similar π→π* and n→π* transitions are expected. The conjugation of the aldehyde and nitro groups with the pyridine ring, which is further substituted with a methoxy group, creates a complex system of molecular orbitals. The UV-Vis spectrum would be a composite of transitions between these orbitals, and its specific features would be sensitive to factors such as solvent polarity. Solvatochromism, the change in absorption wavelength with solvent polarity, can be a useful tool for probing the nature of the electronic transitions and the change in dipole moment between the ground and excited states.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 3 Nitropyridine 4 Carbaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost for the study of electronic structures. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For molecules like 2-Methoxy-3-nitropyridine-4-carbaldehyde, functionals such as B3LYP are commonly employed with basis sets like 6-311G or cc-pVTZ to achieve reliable results. nih.govresearchgate.net

While specific DFT studies on this compound are not extensively documented in the surveyed literature, research on analogous compounds such as 2-amino-3-methyl-5-nitropyridine (B21948) and 2-hydroxy-5-methyl-3-nitropyridine (B188116) demonstrates the approach. nih.govresearchgate.net In these studies, computed geometrical parameters are often compared with experimental X-ray diffraction data of related structures to validate the chosen theoretical model. nih.govresearchgate.netresearchgate.net For instance, studies on 2-amino-3-nitropyridine (B1266227) have shown good agreement between geometries optimized with B3LYP/6-311++G(d,p) and experimental crystal structures. researchgate.net

These calculations also yield the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's electronic properties and reactivity. nih.govresearchgate.net

Table 1: Representative Theoretical Bond Lengths for a Related Compound, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, Calculated by Different Methods. (Note: This data is for an analogous compound and illustrates the type of information obtained from DFT calculations.)

| Bond | HF/6-311G** (Å) | B3LYP/6-311G** (Å) | Experimental (Å) |

| R(1,2) | 1.387 | 1.390 | 1.394(2) |

| R(2,3) | 1.392 | 1.410 | 1.412(2) |

| R(3,4) | 1.390 | 1.395 | 1.399(2) |

| R(4,5) | 1.379 | 1.384 | 1.382(2) |

| R(11,12) | 1.286 | 1.311 | 1.328(2) |

| R(12,28) | 1.367 | 1.375 | 1.363(2) |

Source: Adapted from ResearchGate. researchgate.net This table is for illustrative purposes only.

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps

The reactivity of a molecule can be effectively predicted using concepts derived from DFT calculations, primarily Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbital (FMO) Theory: FMO theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept them (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack. These are typically found around electronegative atoms like oxygen. researchgate.netresearchgate.net

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral potential. researchgate.net

For a molecule like this compound, the MEP map would be expected to show strong negative potential around the oxygen atoms of the nitro and carbaldehyde groups, making them attractive to electrophiles or hydrogen bond donors. Conversely, positive potential regions might be located on the hydrogen atoms of the pyridine (B92270) ring, indicating susceptibility to nucleophilic attack. Studies on related 3-methoxy flavones have successfully used MEP maps to correlate electrostatic potential with biological activity. manipal.edu

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the mapping of the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states (TS).

The process typically involves:

Geometry Optimization: Reactants, products, and any intermediates are optimized to find their minimum energy structures.

Transition State Search: A variety of algorithms, such as relaxed surface scans or more sophisticated methods like the nudged elastic band (NEB), are used to find an initial guess for the transition state geometry. youtube.com This guess is then optimized to locate the precise saddle point on the PES.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com